Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.27 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.
Preparation Methods
The synthesis of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency .
Chemical Reactions Analysis
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the hydroxyethyl group.
Azetidine-2-carboxylic acid: A simpler azetidine derivative used in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,15H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYWEWPKPZNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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